In-Depth Technical Guide: PROTAC PARP1 Degrader-2 (Compound 72)
In-Depth Technical Guide: PROTAC PARP1 Degrader-2 (Compound 72)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary approach in drug discovery, offering the ability to eliminate pathogenic proteins rather than merely inhibiting them. This guide provides a comprehensive technical overview of PROTAC PARP1 degrader-2, also known as Compound 72, a potent and selective degrader of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme involved in DNA damage repair, and its inhibition has been a successful strategy in cancer therapy, particularly in cancers with BRCA mutations. PROTAC-mediated degradation of PARP1 offers a novel therapeutic modality with the potential for improved efficacy and overcoming resistance mechanisms associated with traditional inhibitors.
Chemical Structure and Properties
PROTAC PARP1 degrader-2 (Compound 72) is a heterobifunctional molecule designed to simultaneously bind to PARP1 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of PARP1.
Chemical Structure:
While the exact chemical structure of PROTAC PARP1 degrader-2 (HY-164306) is proprietary and not publicly disclosed in full detail, it is known to be constructed from three key components:
-
A PARP1 Ligand: A derivative of a known PARP inhibitor that serves as the "warhead" to target the degrader to PARP1.
-
An E3 Ligase Ligand: Pomalidomide 5-piperidylamine (HY-W998262), which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
A Linker: A chemical linker that connects the PARP1 ligand and the E3 ligase ligand, optimized for ternary complex formation.
Based on available information, the PARP1 ligand component is a derivative of Olaparib.
Physicochemical Properties:
| Property | Value |
| Compound Name | PROTAC PARP1 degrader-2 |
| Synonyms | Compound 72 |
| Catalog Number | HY-164306 (MedChemExpress) |
| CAS Number | 2923686-62-6 |
Synthesis Pathway
The synthesis of PROTAC PARP1 degrader-2 involves the coupling of a PARP1 inhibitor moiety with the pre-formed E3 ligase ligand-linker conjugate, Pomalidomide 5-piperidylamine.[1][2] While the specific reaction conditions and the exact structure of the PARP1 inhibitor precursor are not detailed in the public domain, a general synthetic strategy can be proposed.
The synthesis would likely involve a coupling reaction, such as an amide bond formation, between a functionalized PARP1 inhibitor (e.g., possessing a carboxylic acid or an amine group on the linker attachment point) and the terminal amine group of Pomalidomide 5-piperidylamine.
Figure 1: A generalized synthesis pathway for PROTAC PARP1 degrader-2.
Mechanism of Action
PROTAC PARP1 degrader-2 functions by hijacking the ubiquitin-proteasome system to induce the selective degradation of PARP1.
Figure 2: Mechanism of action of PROTAC PARP1 degrader-2.
Biological Activity
PROTAC PARP1 degrader-2 has demonstrated potent and selective degradation of PARP1 in cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | MDA-MB-231 (Breast Cancer) | < 10 nM | [3][4][5] |
| IC50 (Viability) | MDA-MB-436 (Breast Cancer) | < 100 nM | [3][4][5] |
Experimental Protocols
PARP1 Degradation Assay (Western Blot)
This protocol outlines a general procedure for assessing the degradation of PARP1 in cells treated with PROTAC PARP1 degrader-2.
Figure 3: A standard workflow for a Western blot-based PARP1 degradation assay.
Detailed Steps:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of PROTAC PARP1 degrader-2 for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.[6]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for PARP1. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the extent of PARP1 degradation and calculate the DC50 value.
Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the cytotoxic effect of PROTAC PARP1 degrader-2 on cancer cells.
Detailed Steps:
-
Cell Seeding: Seed MDA-MB-436 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PROTAC PARP1 degrader-2 for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.[8][9]
Conclusion
PROTAC PARP1 degrader-2 (Compound 72) represents a promising targeted protein degrader for cancer therapy. Its ability to potently and selectively degrade PARP1 offers a distinct mechanism of action compared to traditional PARP inhibitors, which may translate into improved therapeutic outcomes. This technical guide provides a foundational understanding of the structure, synthesis, and biological evaluation of this molecule, serving as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further investigations into its in vivo efficacy, pharmacokinetic properties, and safety profile are warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Pomalidomide 5-piperidylamine | 连接子-E3连接酶配体偶合物 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PARP Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
